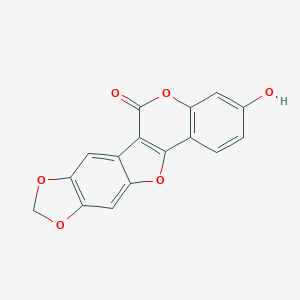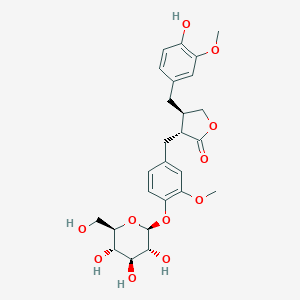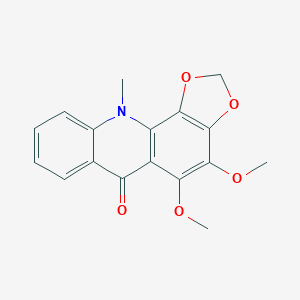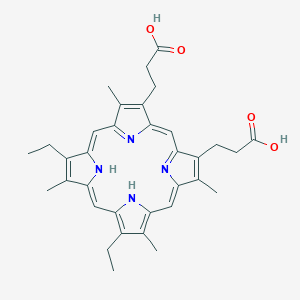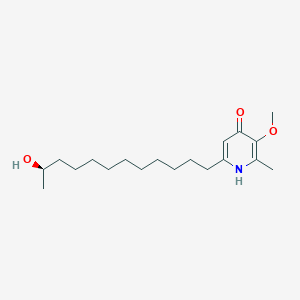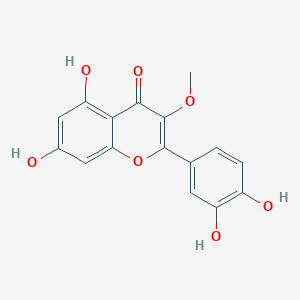
3-O-Methylquercetin
Overview
Description
3-O-methyl Quercetin, also known as isorhamnetin, is a naturally occurring flavonoid found in various plants. It is a derivative of quercetin, a well-known antioxidant. This compound is recognized for its potential health benefits, including anti-inflammatory, antioxidant, and antibacterial properties .
Mechanism of Action
Target of Action
3-O-Methylquercetin, also known as 3-MQ, primarily targets cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase . These enzymes play a crucial role in signal transduction pathways, regulating physiological processes such as inflammation and bronchodilation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of cAMP and cGMP phosphodiesterases . This inhibition leads to an increase in the levels of cAMP and cGMP, which can amplify the response of cells to hormones like adrenaline. As a result, it can lead to anti-inflammatory and bronchodilating effects .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving cAMP and cGMP. By inhibiting phosphodiesterase, the compound prevents the breakdown of these cyclic nucleotides, leading to their accumulation . This can enhance the signaling pathways that rely on these second messengers, influencing processes such as inflammation and bronchodilation .
Pharmacokinetics
Quercetin, from which this compound is derived, is known to be glucuronidated, sulfated, or methylated in the human body . These modifications can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of phosphodiesterase activity by this compound leads to anti-inflammatory and bronchodilating effects . It has been shown to suppress total inflammatory cells and attenuate the production of interleukins . These effects make it a potential candidate for the treatment of conditions like asthma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, elements such as heat, pH, and metal ions may impact the chemical stability of quercetin during food preparation and storage . The use of delivery technologies, such as lipid-based carriers and nanoparticles, can potentially increase the stability and bioavailability of quercetin, and consequently, its health benefits .
Biochemical Analysis
Biochemical Properties
3-O-Methylquercetin has been shown to exhibit potent antioxidant activity and antiproliferative properties on various cell lines . It interacts with a variety of enzymes and proteins within the cell, influencing biochemical reactions. For instance, it significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity .
Cellular Effects
This compound has been found to have a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to reduce the production of intracellular reactive oxygen species (ROS) and interleukin-6 (IL-6) in intestinal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to inhibit the activity of phosphodiesterase, an enzyme involved in cellular signal transduction .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is known that quercetin is metabolized in the human body via glucuronidation, sulfation, or methylation .
Subcellular Localization
It is known that quercetin and its derivatives can be found in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-methyl Quercetin typically involves the methylation of quercetin. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 3-O-methyl Quercetin often employs similar methylation techniques but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-O-methyl Quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
3-O-methyl Quercetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It is studied for its effects on cellular processes, including its role in reducing oxidative stress and inflammation.
Medicine: Research has shown its potential in treating conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Comparison with Similar Compounds
Quercetin: The parent compound with similar antioxidant and anti-inflammatory properties.
Rhamnazin: Another methylated derivative of quercetin with comparable biological activities.
Kaempferol: A related flavonoid with similar health benefits but different structural features.
Uniqueness: 3-O-methyl Quercetin is unique due to its specific methylation pattern, which enhances its bioavailability and stability compared to quercetin. This makes it a more effective compound in certain applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBGSIAWZTEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164032 | |
| Record name | Quercetin 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-70-0 | |
| Record name | 3-O-Methylquercetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-O-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1486-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quercetin 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-Methylquercetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYLUTEOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J92C373RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


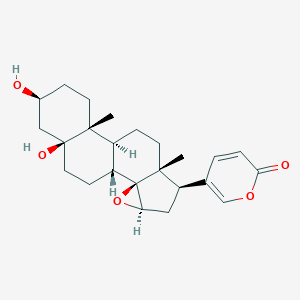
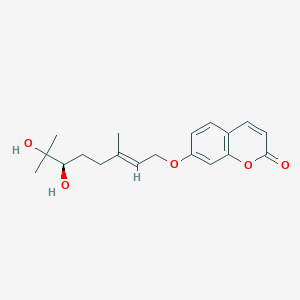
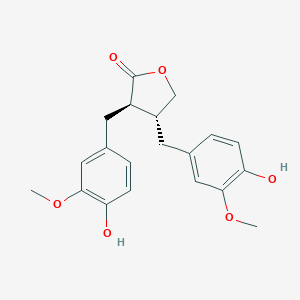
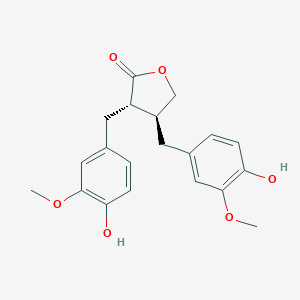
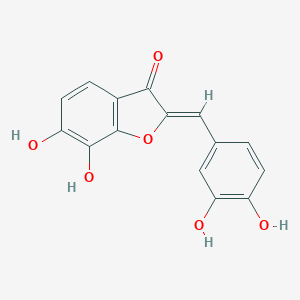
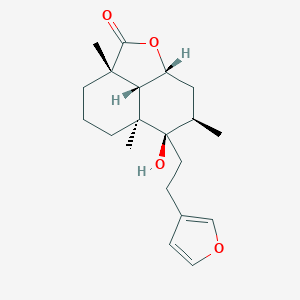
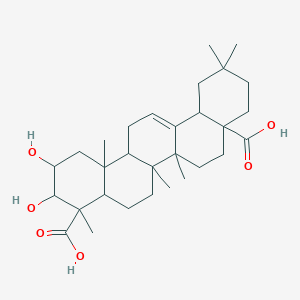
![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
